molecular formula C16H14BrN3O4S2 B2835159 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865162-69-2

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2835159
CAS RN: 865162-69-2
M. Wt: 456.33
InChI Key: AQRIIJHXDVJXSC-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The compound also contains a nitro group (-NO2) and an amide group (-CONH2), which can significantly affect its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with the nitro group and the amide group attached to the benzene ring and the thiazole ring, respectively. The ethoxyethyl group would be attached to the nitrogen of the thiazole ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amino group, and the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound of interest, has been extensively studied as an electron donor–acceptor (D–A) system. Initially investigated for photovoltaic applications and as fluorescent sensors, BTZ-based compounds exhibit interesting optoelectronic properties. However, their potential as visible-light organophotocatalysts has not been thoroughly explored .

Organophotocatalysis

Background: Visible-light organophotocatalysis involves using light energy to drive chemical reactions. These reactions are essential in fields like green chemistry, where sustainable and efficient processes are desired.

Application: Our compound could serve as a visible-light organophotocatalyst. Researchers have synthesized a library of 26 D–A compounds based on the BTZ group, systematically varying donor groups while keeping the BTZ acceptor group constant. By doing so, they modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .

Antibacterial and Cytotoxic Activities

Background: The benzothiazole scaffold is known for its diverse biological activities, including antibacterial and cytotoxic properties.

Application: Researchers have synthesized 6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole derivatives. These compounds were evaluated for their cytotoxic and antibacterial activities. The synthesis involved 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides in a copper-catalyzed one-pot reaction .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, as well as developing efficient synthetic routes for its preparation .

properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S2/c1-2-24-8-7-19-11-4-3-10(17)9-13(11)26-16(19)18-15(21)12-5-6-14(25-12)20(22)23/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRIIJHXDVJXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.